3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol
Overview
Description
3-Ethynyl-1-azabicyclo[222]octan-3-ol is a bicyclic compound with a unique structure that includes an ethynyl group and a hydroxyl group attached to a quinuclidine framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol typically involves the following steps:
Starting Material: The synthesis often begins with quinuclidine derivatives.
Ethynylation: Introduction of the ethynyl group can be achieved through reactions with acetylene or its derivatives under basic conditions.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or halides under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted quinuclidine derivatives.
Scientific Research Applications
3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with molecular targets such as receptors or enzymes. The ethynyl group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity and specificity. The quinuclidine framework provides structural rigidity, which is crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Quinuclidinol: Similar structure but lacks the ethynyl group.
1-Azabicyclo[2.2.2]octane: Lacks both the ethynyl and hydroxyl groups.
Uniqueness
3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol is unique due to the presence of both the ethynyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the quinuclidine framework makes it a versatile compound in various research applications.
Properties
IUPAC Name |
3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-9(11)7-10-5-3-8(9)4-6-10/h1,8,11H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTHQTAVIFQEEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CN2CCC1CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394209 | |
Record name | 3-ethynyl-3-quinuclidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19817-07-3 | |
Record name | 3-ethynyl-3-quinuclidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.